8aH-1,4-benzoxazine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8aH-1,4-benzoxazine-2,3-dione is a heterocyclic compound with the molecular formula C8H5NO3 It is known for its unique structure, which includes a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8aH-1,4-benzoxazine-2,3-dione typically involves the reaction of salicylamide with 1,1’-carbonyldiimidazole. This reaction proceeds under mild conditions and yields the desired product with high purity . Another method involves the cyclization of o-aminophenylcarbinols using carboxylic acids, their anhydrides, or acid chlorides in the presence of mineral or Lewis acids .
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic routes mentioned above. The key to successful industrial production lies in optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8aH-1,4-benzoxazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzoxazine compounds.
Scientific Research Applications
8aH-1,4-benzoxazine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8aH-1,4-benzoxazine-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2H-1,3-benzoxazine-2,4-dione: Similar in structure but differs in the position of the oxazine ring.
2H-3,1-benzoxazine-2,4-dione: Another isomer with different chemical properties.
Uniqueness
8aH-1,4-benzoxazine-2,3-dione stands out due to its unique combination of chemical stability and reactivity. Its ability to undergo various chemical reactions while maintaining structural integrity makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H5NO3 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
8aH-1,4-benzoxazine-2,3-dione |
InChI |
InChI=1S/C8H5NO3/c10-7-8(11)12-6-4-2-1-3-5(6)9-7/h1-4,6H |
InChI Key |
OHUZCCOFKDWGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C(=O)O2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.